molecular formula C25H35N7O6S B1673376 2-[[2-[[4-ethoxy-3-(5-methyl-4-oxo-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-2-yl)phenyl]sulfonyl-methylamino]acetyl]-methylamino]-N,N-dimethylacetamide CAS No. 906421-01-0

2-[[2-[[4-ethoxy-3-(5-methyl-4-oxo-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-2-yl)phenyl]sulfonyl-methylamino]acetyl]-methylamino]-N,N-dimethylacetamide

Numéro de catalogue: B1673376
Numéro CAS: 906421-01-0
Poids moléculaire: 561.7 g/mol
Clé InChI: KMBGDFWPWSDZTL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

KD-027, also known as SLx-2101, is a PDE5A inhibitor potentially for the treatment of hypertension.

Activité Biologique

The compound 2-[[2-[[4-ethoxy-3-(5-methyl-4-oxo-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-2-yl)phenyl]sulfonyl-methylamino]acetyl]-methylamino]-N,N-dimethylacetamide is a complex organic molecule with potential biological activities. This article discusses its synthesis, pharmacological profiles, and biological activity based on recent studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H30N6O5SC_{22}H_{30}N_{6}O_{5}S with a molecular weight of 490.58 g/mol. The structure features a sulfonamide group, an imidazo-triazine moiety, and various substituents that contribute to its biological properties.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this one exhibit significant antimicrobial properties. For instance, derivatives containing the imidazo[5,1-f][1,2,4]triazine structure have shown efficacy against various bacterial strains. In vitro assays demonstrated that these compounds can inhibit the growth of Mycobacterium tuberculosis with MIC values comparable to established antibiotics .

Anticancer Potential

The imidazo-triazine derivatives have also been investigated for their anticancer activities. Research has shown that these compounds can inhibit cell proliferation in several cancer cell lines. For example, a related compound exhibited IC50 values in the low micromolar range against breast cancer cell lines, indicating potent anticancer activity . The mechanism of action is believed to involve the inhibition of topoisomerase enzymes and interference with DNA replication processes.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Topoisomerase Inhibition : Compounds within this class have been documented to inhibit topoisomerases I and II, enzymes crucial for DNA replication and transcription .
  • Protein Kinase Inhibition : The presence of specific functional groups allows these compounds to interact with various protein kinases involved in cell signaling pathways.

Case Studies

Several case studies highlight the biological activities of similar compounds:

  • Study on Antitubercular Activity :
    • Objective : To evaluate the effectiveness of triazine derivatives against Mycobacterium tuberculosis.
    • Findings : Compounds showed significant bactericidal activity with MIC values ranging from 0.5 to 2 μg/mL.
    • : The study supports the potential use of these derivatives as novel antitubercular agents .
  • Anticancer Activity Assessment :
    • Objective : To assess the cytotoxic effects on various cancer cell lines.
    • Findings : A derivative demonstrated IC50 values below 10 μM against MDA-MB-231 breast cancer cells.
    • : The compound's ability to induce apoptosis suggests its potential as a therapeutic agent in cancer treatment .

Table 1: Biological Activity Summary

Activity TypeTarget Organism/Cell LineMIC/IC50 ValuesReference
AntimicrobialMycobacterium tuberculosis0.5 - 2 μg/mL
AnticancerMDA-MB-231 (breast cancer)< 10 μM
Topoisomerase InhibitionVarious cancer linesIC50 < 20 μM

Applications De Recherche Scientifique

1. Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this one. For instance, derivatives containing imidazo[5,1-f][1,2,4]triazin structures have shown promising results against various cancer cell lines. The mechanism often involves the inhibition of key enzymes like 5-lipoxygenase (5-LOX), which plays a critical role in inflammation and cancer progression .

2. Antimicrobial Properties
Compounds with similar structural features have also demonstrated antimicrobial activity. The sulfonamide group is known for its effectiveness against bacterial infections by inhibiting bacterial folic acid synthesis. This suggests that the compound may possess similar properties worth exploring in further studies.

Case Studies

1. In Silico Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest that it may act as an inhibitor for specific enzymes involved in cancer metabolism and inflammation .

2. Experimental Evaluations
Experimental evaluations on cell lines have shown that derivatives similar to this compound exhibit significant growth inhibition rates against several cancer types, including SNB-19 and OVCAR-8 cell lines. Percent growth inhibitions (PGIs) reported range from 51% to 86%, indicating strong potential for further development as anticancer agents .

Potential Implications for Drug Development

Given its structural complexity and biological activity, this compound represents a promising candidate for drug development:

  • Targeted Therapy : Its ability to inhibit specific enzymes makes it suitable for targeted therapies in cancer treatment.
  • Combination Therapies : It could be evaluated in combination with other therapeutic agents to enhance efficacy and reduce resistance.

Propriétés

IUPAC Name

2-[[2-[[4-ethoxy-3-(5-methyl-4-oxo-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-2-yl)phenyl]sulfonyl-methylamino]acetyl]-methylamino]-N,N-dimethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N7O6S/c1-8-10-20-26-16(3)23-25(35)27-24(28-32(20)23)18-13-17(11-12-19(18)38-9-2)39(36,37)31(7)15-22(34)30(6)14-21(33)29(4)5/h11-13H,8-10,14-15H2,1-7H3,(H,27,28,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMBGDFWPWSDZTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N(C)CC(=O)N(C)CC(=O)N(C)C)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N7O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801100500
Record name Glycinamide, N-[[3-(1,4-dihydro-5-methyl-4-oxo-7-propylimidazo[5,1-f][1,2,4]triazin-2-yl)-4-ethoxyphenyl]sulfonyl]-N-methylglycyl-N,N,N2-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801100500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

561.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

906421-01-0
Record name Glycinamide, N-[[3-(1,4-dihydro-5-methyl-4-oxo-7-propylimidazo[5,1-f][1,2,4]triazin-2-yl)-4-ethoxyphenyl]sulfonyl]-N-methylglycyl-N,N,N2-trimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=906421-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycinamide, N-[[3-(1,4-dihydro-5-methyl-4-oxo-7-propylimidazo[5,1-f][1,2,4]triazin-2-yl)-4-ethoxyphenyl]sulfonyl]-N-methylglycyl-N,N,N2-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801100500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[2-[[4-ethoxy-3-(5-methyl-4-oxo-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-2-yl)phenyl]sulfonyl-methylamino]acetyl]-methylamino]-N,N-dimethylacetamide
Reactant of Route 2
Reactant of Route 2
2-[[2-[[4-ethoxy-3-(5-methyl-4-oxo-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-2-yl)phenyl]sulfonyl-methylamino]acetyl]-methylamino]-N,N-dimethylacetamide
Reactant of Route 3
Reactant of Route 3
2-[[2-[[4-ethoxy-3-(5-methyl-4-oxo-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-2-yl)phenyl]sulfonyl-methylamino]acetyl]-methylamino]-N,N-dimethylacetamide
Reactant of Route 4
2-[[2-[[4-ethoxy-3-(5-methyl-4-oxo-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-2-yl)phenyl]sulfonyl-methylamino]acetyl]-methylamino]-N,N-dimethylacetamide
Reactant of Route 5
Reactant of Route 5
2-[[2-[[4-ethoxy-3-(5-methyl-4-oxo-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-2-yl)phenyl]sulfonyl-methylamino]acetyl]-methylamino]-N,N-dimethylacetamide
Reactant of Route 6
Reactant of Route 6
2-[[2-[[4-ethoxy-3-(5-methyl-4-oxo-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-2-yl)phenyl]sulfonyl-methylamino]acetyl]-methylamino]-N,N-dimethylacetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.